(R)-1-(4-(difluoromethyl)-2-fluorophenyl)butan-1-amine
Description
(R)-1-(4-(Difluoromethyl)-2-fluorophenyl)butan-1-amine is a chiral amine featuring a fluorinated aromatic ring and a four-carbon aliphatic chain. The compound’s structure includes a difluoromethyl group at the para position and a fluorine atom at the ortho position of the phenyl ring, with an (R)-configured butan-1-amine moiety. This combination of substituents confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Fluorination enhances metabolic stability and lipophilicity, while the chiral center may influence receptor binding specificity .
Properties
Molecular Formula |
C11H14F3N |
|---|---|
Molecular Weight |
217.23 g/mol |
IUPAC Name |
(1R)-1-[4-(difluoromethyl)-2-fluorophenyl]butan-1-amine |
InChI |
InChI=1S/C11H14F3N/c1-2-3-10(15)8-5-4-7(11(13)14)6-9(8)12/h4-6,10-11H,2-3,15H2,1H3/t10-/m1/s1 |
InChI Key |
FBTVAKHTIGLFGI-SNVBAGLBSA-N |
Isomeric SMILES |
CCC[C@H](C1=C(C=C(C=C1)C(F)F)F)N |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)C(F)F)F)N |
Origin of Product |
United States |
Biological Activity
(R)-1-(4-(difluoromethyl)-2-fluorophenyl)butan-1-amine is a fluorinated compound with potential biological activity, particularly in medicinal chemistry. Its unique structure, characterized by the presence of fluorine atoms, may influence its interaction with biological targets, making it a subject of interest for research and drug development.
- Molecular Formula : C11H14F3N
- Molecular Weight : 217.23 g/mol
- IUPAC Name : (1R)-1-[4-(difluoromethyl)-2-fluorophenyl]butan-1-amine
- Purity : Typically 95% .
The biological activity of (R)-1-(4-(difluoromethyl)-2-fluorophenyl)butan-1-amine is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially leading to increased bioavailability.
Biological Activity Overview
Research indicates that compounds similar to (R)-1-(4-(difluoromethyl)-2-fluorophenyl)butan-1-amine exhibit a range of biological activities:
- Antiviral Activity : Compounds with similar structures have shown significant antiviral effects against various viruses, including HIV and HCV. For instance, fluorinated derivatives have been reported to inhibit viral replication effectively .
- Antibacterial Properties : Some studies have demonstrated that fluorinated compounds can possess antibacterial activity against strains such as E. coli and Bacillus subtilis. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Case Study 1: Antiviral Efficacy
A study investigating the antiviral properties of fluorinated compounds found that certain derivatives exhibited IC50 values in the low micromolar range against HIV-1. These compounds demonstrated favorable pharmacokinetic profiles, suggesting potential for therapeutic use .
Case Study 2: Antibacterial Activity
Another research effort focused on the antibacterial efficacy of related compounds. The findings indicated that some derivatives showed significant inhibition zones against B. subtilis, highlighting their potential as antibacterial agents. For example, a compound similar to (R)-1-(4-(difluoromethyl)-2-fluorophenyl)butan-1-amine demonstrated an inhibition zone greater than 15 mm .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Implications
Fluorination Pattern :
- The target compound has three fluorine atoms (two in difluoromethyl, one at ortho), enhancing electronegativity and metabolic resistance compared to the single fluorine in ’s compound . The absence of fluorine in ’s diphenylethan-1-amine limits its polarity, making it more lipophilic but less stable under oxidative conditions.
Chirality :
- The (R)-configuration in the target compound may confer enantioselective activity, a critical factor in drug efficacy and safety. In contrast, and compounds lack described stereochemistry, suggesting broader but less specific interactions .
Aliphatic Chain :
- The butan-1-amine chain in the target compound provides greater conformational flexibility than the ethylamine chains in and . This could improve binding to elongated receptor pockets, common in neurotransmitter targets (e.g., serotonin receptors).
This may improve target affinity in enzymatic active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
